2-((4-Methoxybenzyl)amino)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11273. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

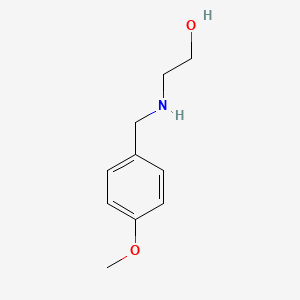

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLCRUHXSMDNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967945 | |

| Record name | 2-{[(4-Methoxyphenyl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64834-63-5, 53332-62-0 | |

| Record name | 2-[(4-Methoxybenzyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64834-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((4-Methoxyphenyl)methylamino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053332620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64834-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(4-Methoxyphenyl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-methoxyphenyl)methylamino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-methoxybenzyl)amino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-((4-Methoxybenzyl)amino)ethanol chemical properties

An In-depth Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol: Properties, Synthesis, and Applications

Introduction

This compound, also known as N-(4-methoxybenzyl)ethanolamine, is a difunctional organic compound possessing both a secondary amine and a primary alcohol. This structure makes it a valuable intermediate and building block in organic synthesis. The presence of the 4-methoxybenzyl (PMB) group, a common protecting group for amines, alongside a reactive hydroxyl group, offers significant versatility for constructing more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and potential applications, with a focus on its relevance to researchers in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and use in chemical reactions.

Core Chemical Properties

A compilation of the key physical and chemical identifiers for this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(4-methoxyphenyl)methylamino]ethanol | [1] |

| Synonyms | 2-[(4-methoxybenzyl)amino]ethanol, N-(4-methoxybenzyl)ethanolamine | [1] |

| CAS Number | 64834-63-5 | [2][3] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |

| Molecular Weight | 181.23 g/mol | [1][3] |

| Physical Form | Liquid or Pale-yellow to Yellow-brown Solid | |

| Boiling Point | 329.5 °C at 760 mmHg | |

| Flash Point | 153.1 °C | |

| Purity (Typical) | ≥95% | [3] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [2] |

Predicted Spectroscopic Data

While experimental spectra are proprietary to suppliers, the expected spectroscopic signatures can be predicted based on the molecule's structure. These predictions are invaluable for reaction monitoring and structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxybenzyl group (typically two doublets in the δ 6.8-7.3 ppm range), a singlet for the methoxy group (OCH₃) around δ 3.8 ppm, and singlets or multiplets for the benzylic (Ar-CH₂-N), methylene (N-CH₂), and alcohol (CH₂-OH) protons. The labile N-H and O-H protons may appear as broad singlets.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3300-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. Other key signals include C-H stretches from the aromatic ring and alkyl chain, and a strong C-O stretch from the ether linkage around 1250 cm⁻¹.

-

MS (Mass Spectrometry): The predicted monoisotopic mass is 181.1103 Da.[4] The mass spectrum would show a molecular ion peak [M]+ at m/z 181. A prominent fragment would be the tropylium-like ion from the cleavage of the benzyl C-N bond at m/z 121 (the 4-methoxybenzyl cation). Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry.[4]

Synthesis and Reactivity

Primary Synthetic Pathway: Reductive Amination

The most direct and industrially scalable synthesis of this compound is through the reductive amination of 4-methoxybenzaldehyde with ethanolamine. This method is efficient and proceeds in a two-stage, one-pot process.[5]

-

Imine Formation: 4-methoxybenzaldehyde reacts with the primary amine of ethanolamine to form a Schiff base (imine) intermediate, with the concurrent elimination of water.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the final secondary amine product.

Expert Insight: The choice of sodium borohydride is strategic. It is a mild reducing agent that is highly selective for the imine functional group in the presence of the aldehyde (if any remains) and does not reduce the aromatic ring. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates both imine formation and the reduction step.

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol (Illustrative)

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 eq) in methanol. Add ethanolamine (1.05 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde and formation of the imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature is maintained below 10 °C to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-5 hours until TLC indicates the complete disappearance of the imine intermediate.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups: the secondary amine, the primary alcohol, and the electron-rich aromatic ring.

-

Secondary Amine: The nitrogen atom is nucleophilic and basic. It can undergo N-alkylation, N-acylation, and participate in various coupling reactions. The 4-methoxybenzyl (PMB) group can also serve as a protecting group, which can be removed under oxidative or strongly acidic conditions to reveal the primary amine, N-benzylethanolamine.

-

Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or acid chlorides, or converted into an ether.

-

Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions.

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a versatile scaffold in medicinal chemistry.

-

Building Block for Bioactive Molecules: As a β-amino alcohol derivative, this compound serves as a precursor for molecules targeting various biological pathways. Research has identified β-amino alcohols as a class of inhibitors for the Toll-Like Receptor 4 (TLR4)/MD-2 complex, which is implicated in inflammatory responses and sepsis.[6] This suggests that derivatives of this compound could be explored as potential anti-inflammatory agents.

-

Intermediate in Pharmaceutical Synthesis: The structural motif is present in several pharmaceutical agents. For instance, the synthesis of long-acting β2-agonists like Formoterol involves intermediates with a similar N-aralkyl-aminoethanol structure.[7] This compound can therefore be used as a starting material or fragment for the synthesis of new drug candidates.

-

Scaffold for Chemical Libraries: Due to its dual reactivity, it is an excellent starting point for creating libraries of diverse small molecules for high-throughput screening in drug discovery campaigns. The amine and alcohol moieties can be functionalized independently to generate a wide array of derivatives.

Safety and Handling

Understanding the hazards associated with this compound is critical for its safe handling in a laboratory setting.[1]

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity | H335 | May cause respiratory irritation |

Signal Word:Warning [1] Pictogram: GHS07 (Exclamation Mark)

Precautionary Measures and PPE

A logical approach to safety involves identifying hazards and implementing appropriate controls.

Caption: Logical workflow for the safe handling of this compound.

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[8]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

If Inhaled: Move person into fresh air.

All laboratory work involving this chemical should be conducted by technically qualified individuals in a well-ventilated area, such as a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 64834-63-5|this compound|BLD Pharm [bldpharm.com]

- 3. 64834-63-5 this compound AKSci W7625 [aksci.com]

- 4. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol (CAS 64834-63-5)

This guide provides a comprehensive technical overview of 2-((4-Methoxybenzyl)amino)ethanol, a versatile secondary amine of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its chemical and physical properties, provides a detailed synthesis protocol via reductive amination, outlines methods for its analytical characterization, and explores its potential applications as a chemical intermediate and building block in medicinal chemistry.

Introduction and Chemical Identity

This compound, also known as N-(4-methoxybenzyl)ethanolamine, is an organic compound featuring a secondary amine linking a 4-methoxybenzyl group and an ethanol substituent. The presence of the hydroxyl and secondary amine functionalities, combined with the characteristics of the methoxybenzyl moiety, makes this molecule a valuable intermediate in the synthesis of more complex chemical entities. Its structure allows for further functionalization at the nitrogen and oxygen atoms, providing a scaffold for the development of novel compounds with potential biological activities.

Key Identifiers:

-

IUPAC Name: 2-[(4-methoxyphenyl)methylamino]ethanol[1]

-

CAS Number: 64834-63-5[1]

-

Molecular Formula: C₁₀H₁₅NO₂[1]

-

Synonyms: N-(4-methoxybenzyl)ethanolamine, 2-[(4-methoxybenzyl)amino]ethanol[1][2]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 181.23 g/mol | [1] |

| Physical Form | Colorless to light yellow liquid or pale-yellow to yellow-brown solid | [2] |

| Boiling Point | 329.5 °C at 760 mmHg | |

| Flash Point | 153.1 °C | |

| Purity (Typical) | ≥95% | [2] |

| Storage Temperature | Room temperature, protected from light, under an inert atmosphere (e.g., Argon) |

Safety and Hazard Information:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

GHS Pictograms: GHS07 (Exclamation mark).

-

Signal Word: Warning.

Synthesis Protocol: Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination of 4-methoxybenzaldehyde with ethanolamine. This one-pot reaction involves the initial formation of a Schiff base (imine), which is then reduced in situ to the desired secondary amine. Sodium borohydride is a suitable reducing agent for this transformation, offering good yields and operational simplicity.

References

2-((4-Methoxybenzyl)amino)ethanol molecular weight

An In-depth Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol

Executive Summary

This compound is a substituted secondary amine and ethanolamine derivative. Characterized by the presence of a 4-methoxybenzyl group and a primary alcohol, this molecule serves as a versatile intermediate in organic synthesis. Its molecular structure offers two primary sites for chemical modification—the secondary amine and the terminal hydroxyl group—making it a valuable building block for the synthesis of more complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic protocol, analytical characterization methods, potential applications, and essential safety and handling procedures. The molecular weight of this compound is 181.23 g/mol .[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This compound is a liquid at room temperature with a high boiling point, indicating strong intermolecular hydrogen bonding potential from its amine and hydroxyl functional groups.[2]

Core Properties

| Property | Value | Source(s) |

| Molecular Weight | 181.23 g/mol | [1][3][4] |

| Monoisotopic Mass | 181.110278721 Da | [1][5] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2][3] |

| CAS Number | 64834-63-5 | [6] |

| Appearance | Liquid | [2] |

| Boiling Point | 329.5 °C at 760 mmHg | |

| Flash Point | 153.1 °C | |

| IUPAC Name | 2-[(4-methoxyphenyl)methylamino]ethanol | [1] |

| InChI Key | UBLCRUHXSMDNQZ-UHFFFAOYSA-N | [5] |

Molecular Structure

The structure of this compound combines an aromatic methoxybenzyl group with an aliphatic amino-alcohol chain. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Synthesis and Purification

A robust and reproducible synthesis is paramount for obtaining high-purity material for research. The most direct and common method for preparing N-benzylated ethanolamines is through reductive amination.

Scientific Rationale for Synthetic Approach

Reductive amination is a highly efficient and widely adopted method for forming carbon-nitrogen bonds. The process involves two key steps:

-

Imine Formation: The reaction between an aldehyde (4-methoxybenzaldehyde) and a primary amine (ethanolamine) forms a Schiff base, or imine, intermediate. This reaction is typically reversible and often favored by the removal of water.

-

Reduction: The imine intermediate is then selectively reduced to the target secondary amine. Sodium borohydride (NaBH₄) is an ideal reducing agent for this step as it is mild enough not to reduce the starting aldehyde but is highly effective for reducing the C=N double bond of the imine. This selectivity ensures a clean reaction with high yields.

Experimental Workflow: Reductive Amination

Caption: Workflow for synthesis and purification.

Detailed Step-by-Step Protocol

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol (0.5 M), add ethanolamine (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 2 hours to facilitate imine formation.

-

Cool the reaction vessel to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions. Causality: Portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

Carefully quench the reaction by adding deionized water.

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL). The product is organic-soluble.

-

Combine the organic layers and wash with brine to remove residual water and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides unique structural information.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (two doublets in the ~6.8-7.2 ppm region), a singlet for the methoxy group (~3.8 ppm), and characteristic multiplets for the three different methylene (CH₂) groups and the exchangeable N-H and O-H protons.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of 10 unique carbon atoms, including signals for the aromatic carbons, the methoxy carbon, and the three aliphatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent molecular ion peak [M+H]⁺ at m/z 182.1176, confirming the molecular weight.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, with expected broad peaks for the O-H and N-H stretches (around 3300-3400 cm⁻¹) and strong C-O stretches for the ether and alcohol functionalities.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. Its bifunctional nature allows for selective chemical modifications. The existence of numerous patents associated with this chemical structure underscores its role in the development of novel compounds.[1]

Caption: Reactive sites and potential derivatizations.

-

Pharmaceutical Scaffolding: The amino alcohol motif is a common feature in many biologically active compounds. This molecule can serve as a starting point for building libraries of drug candidates through modification at the nitrogen or oxygen atoms.

-

Ligand Synthesis: The nitrogen and oxygen atoms can act as coordinating sites for metal ions, making this compound a precursor for developing novel ligands for catalysis or imaging agents.

-

Materials Science: Incorporation into polymer backbones via its hydroxyl or amine group can be used to modify polymer properties, such as hydrophilicity or thermal stability.

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. This compound is classified as harmful and an irritant.[1]

GHS Hazard Classification

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][7] |

| Skin Irritation | H315 | Causes skin irritation | [1][7] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][7] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of vapors.[7] An emergency eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment:

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping the container under an inert atmosphere like argon is recommended.

-

Spill and First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

-

Ingestion: If swallowed, call a poison control center or doctor. Rinse mouth. Do not induce vomiting.[7]

-

Conclusion

This compound is a foundational chemical intermediate with a molecular weight of 181.23 g/mol . Its well-defined structure, accessible synthetic routes, and dual functional handles make it a valuable resource for chemists in diverse fields. While its direct applications are limited, its utility as a building block for creating complex, high-value molecules is significant. Adherence to strict safety protocols is necessary when handling this compound due to its irritant and harmful nature.

References

- 1. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanol, 2-[[(4-methoxyphenyl)methyl]amino]- [cymitquimica.com]

- 3. 2-[(4-Methoxybenzyl)amino]ethanol - Amerigo Scientific [amerigoscientific.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 6. 64834-63-5|this compound|BLD Pharm [bldpharm.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

2-((4-Methoxybenzyl)amino)ethanol structure

An In-depth Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis via reductive amination, detailed spectroscopic characterization, safety protocols, and potential applications. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding.

Introduction and Molecular Overview

This compound, identified by CAS Number 64834-63-5, is a secondary amine that incorporates both a primary alcohol and a 4-methoxybenzyl (PMB) group.[1] This unique combination of functional groups makes it a valuable intermediate and building block in the synthesis of more complex molecular architectures, including pharmaceutical agents and custom ligands. Its structure features a nucleophilic secondary amine, a primary hydroxyl group capable of further functionalization, and an aromatic methoxybenzyl moiety which can influence solubility and reactivity.

Molecular Structure:

References

A Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol: Synthesis, Properties, and Applications in Drug Discovery and Development

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-((4-Methoxybenzyl)amino)ethanol, a bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. We will delineate its precise chemical identity according to IUPAC standards, detail its physicochemical properties, and present a robust, field-proven protocol for its synthesis via reductive amination. The core of this guide focuses on the compound's dual utility: first, as a member of the β-amino alcohol class, a pharmacophore with demonstrated potential in modulating critical biological pathways such as the Toll-Like Receptor 4 (TLR4) inflammatory response[1]; and second, as a valuable synthetic intermediate, wherein the 4-methoxybenzyl (PMB) moiety serves as a stable, yet selectively cleavable, protecting group for the secondary amine. This document is intended to serve as a practical resource for scientists engaged in drug development and advanced chemical synthesis.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. While commonly referred to by its structural description, the compound has a specific IUPAC designation.

2.1 IUPAC Name and Synonyms The formal IUPAC name for this compound is 2-[(4-methoxyphenyl)methylamino]ethanol [2]. However, it is frequently and acceptably referred to in literature and supplier catalogs by its common synonym, This compound [2].

2.2 Chemical Structure The molecule consists of an ethanolamine backbone N-substituted with a 4-methoxybenzyl group. This structure is depicted below.

Caption: Chemical structure of 2-[(4-methoxyphenyl)methylamino]ethanol.

2.3 Key Identifiers For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 64834-63-5 | PubChem[2], Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[2] |

| Molecular Weight | 181.23 g/mol | PubChem[2], Sigma-Aldrich |

| InChIKey | UBLCRUHXSMDNQZ-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | COC1=CC=C(C=C1)CNCCO | PubChem[2] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental setups.

| Property | Value | Source |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | 329.5 °C at 760 mmHg | Sigma-Aldrich |

| Flash Point | 153.1 °C | Sigma-Aldrich |

| Purity (Typical) | ≥95% | Sigma-Aldrich |

| Storage Temperature | 4°C | Sigma-Aldrich |

Synthesis and Mechanistic Considerations

While this compound is commercially available, an in-house synthesis may be required for specific research applications, such as isotopic labeling or analog generation. Reductive amination is the most direct and high-yielding approach.

4.1 Proposed Synthetic Pathway: Reductive Amination

This method is chosen for its efficiency and operational simplicity. It involves the condensation of an aldehyde (4-methoxybenzaldehyde) with a primary amine (ethanolamine) to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine without isolation.

Caption: Workflow for the synthesis via reductive amination.

4.1.1 Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzaldehyde (1.0 eq) and ethanolamine (1.1 eq) in a suitable solvent such as methanol or dichloromethane (approx. 0.5 M concentration).

-

Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or GC-MS. Causality Note: The slight excess of ethanolamine helps drive the condensation equilibrium towards the product.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise over 30 minutes. Causality Note: Sodium borohydride is selective for the imine and will not reduce the aromatic ring or the methoxy group. Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete. Quench the reaction by slowly adding distilled water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Applications in Research and Development

The utility of this compound stems from two key structural features: the β-amino alcohol core and the PMB-protected amine.

5.1 Role as a β-Amino Alcohol Pharmacophore

The 1,2-aminoalcohol motif is a privileged scaffold in medicinal chemistry. Its ability to form specific hydrogen bonds and chelate metals makes it a common feature in biologically active molecules. Recent research has identified β-amino alcohol derivatives as promising inhibitors of the Toll-Like Receptor 4 (TLR4)/MD-2 complex, which plays a crucial role in the inflammatory cascade associated with sepsis[1].

Caption: Key features of the β-amino alcohol pharmacophore.

The structure of this compound makes it an ideal starting point or fragment for the development of novel TLR4 inhibitors or modulators of other biological targets where this pharmacophore is relevant[1].

5.2 Utility as a Chemical Intermediate

In multi-step synthesis, protecting functional groups is essential. The 4-methoxybenzyl (PMB) group is a widely used protecting group for amines and alcohols[3]. The nitrogen atom in this compound is PMB-protected.

Key Advantages of the PMB Group:

-

Stability: It is stable to a wide range of non-oxidative conditions, including basic, nucleophilic, and reductive (e.g., NaBH₄, H₂/Pd) environments.

-

Selective Removal: The primary advantage of the PMB group is its facile removal under mild oxidative conditions, which leaves many other protecting groups intact[3][4]. Common deprotection reagents include:

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Ceric Ammonium Nitrate (CAN)

-

This selective deprotection allows for orthogonal synthetic strategies, which are critical in the construction of complex molecules like natural products and pharmaceuticals[4]. The ethanol moiety remains available for further functionalization while the amine is masked, and the PMB group can be removed at a later, strategic point in the synthesis.

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical reagent.

6.1 GHS Hazard Classification

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[2], Sigma-Aldrich |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[2], Sigma-Aldrich |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[2], Sigma-Aldrich |

| STOT, Single Exposure | H335 | May cause respiratory irritation | PubChem[2], Sigma-Aldrich |

Signal Word: Warning [2] Pictogram: GHS07 (Exclamation Mark)

6.2 Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[5].

-

Eye Protection: Wear chemical safety goggles or a face shield[5][6].

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact[5][7].

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

6.3 First Aid Measures

-

If Inhaled: Move to fresh air. If symptoms persist, seek medical attention[7].

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[6][7].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[7].

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

Conclusion

This compound is more than a simple chemical reagent; it is a versatile tool for the modern researcher. Its identity as a β-amino alcohol provides a direct link to pharmacologically relevant scaffolds, particularly in the field of immunology and inflammation research. Simultaneously, its nature as a PMB-protected amine offers significant strategic advantages for complex organic synthesis. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, will empower scientists to effectively leverage this compound in their drug discovery and development programs.

References

- 1. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sds.staples.com [sds.staples.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

physical and chemical properties of 2-((4-Methoxybenzyl)amino)ethanol

An In-depth Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol

Prepared by: Gemini, Senior Application Scientist

Foreword: Understanding the Utility of a Versatile Scaffold

In the landscape of modern synthetic chemistry and drug development, the strategic value of a molecule is often defined by its versatility, reactivity, and the inherent structural motifs it presents. This compound, a secondary amino alcohol, is one such compound. While not a household name, it represents a class of scaffolds that are fundamental to the construction of more complex molecular architectures. Its structure combines a nucleophilic secondary amine, a primary alcohol, and a methoxy-activated aromatic ring. This unique combination of functional groups provides multiple handles for chemical modification, making it a valuable intermediate and building block for researchers. This guide aims to provide a comprehensive technical overview of its properties, synthesis, characterization, and safe handling, offering field-proven insights for professionals in research and development.

Core Molecular Identity

To effectively utilize any chemical compound, a clear understanding of its fundamental identifiers is paramount.

-

IUPAC Name: 2-[(4-methoxyphenyl)methylamino]ethanol[1]

-

Synonyms: this compound, 2-(4-methoxybenzylamino)ethanol[2]

-

Molecular Formula: C₁₀H₁₅NO₂[1]

-

Structure:

The molecule is classified as a secondary amine, where two of the hydrogen atoms in an ammonia molecule have been replaced by hydrocarbon groups—in this case, a 4-methoxybenzyl group and an ethanol group.[4][5][6] This classification is crucial as it dictates much of its chemical behavior, particularly its basicity and nucleophilicity.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound govern its behavior in various experimental settings, from reaction solvent selection to purification and storage. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 181.23 g/mol | [1][3] |

| Appearance | Liquid or Pale-yellow to Yellow-brown Solid | [2][7] |

| Boiling Point | 329.5 °C at 760 mmHg | [8] |

| Flash Point | 153.1 °C | [8] |

| Monoisotopic Mass | 181.110278721 Da | [1] |

| Solubility | Soluble in water (due to hydrogen bonding) and common organic solvents (e.g., ethanol, ether, benzene).[6] | [6] |

| Storage Conditions | Store at room temperature or 4°C, in a dark place under an inert atmosphere.[3] | [3] |

Expert Insights: The presence of both N-H and O-H groups allows for significant intermolecular hydrogen bonding. This explains its relatively high boiling point compared to non-hydroxylated or tertiary amines of similar molecular weight.[5][6] Its solubility in both aqueous and organic media provides flexibility in designing reaction and extraction protocols. The 4-methoxybenzyl group, often used as a protecting group (PMB), adds a hydrophobic character to the molecule.

Synthesis and Reactivity Profile

Common Synthetic Pathway: Reductive Amination

A robust and widely used method for synthesizing secondary amines like this compound is the reductive amination of an aldehyde. This two-step, one-pot process involves the initial formation of a Schiff base (imine) followed by its immediate reduction.

The overall reaction is: 4-Methoxybenzaldehyde + Ethanolamine → [Schiff Base Intermediate] --(Reduction)--> this compound

Caption: Synthetic workflow for this compound via reductive amination.

Protocol 1: Laboratory Scale Synthesis

Trustworthiness: This protocol is a self-validating system. The progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed through comprehensive spectroscopic analysis.

-

Reaction Setup: To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol (MeOH), add ethanolamine (1.1 eq). Stir the mixture at room temperature.

-

Causality: Methanol is an excellent solvent for both reactants and the reducing agent. Using a slight excess of the amine helps drive the initial imine formation to completion.

-

-

Schiff Base Formation: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the aldehyde spot and the appearance of a new, higher Rf spot indicates imine formation. This typically takes 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.

-

Causality: NaBH₄ is a mild and selective reducing agent, effective for reducing imines without affecting the aromatic ring. The portion-wise addition at low temperature controls the exothermic reaction and prevents side reactions.

-

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Chemical Reactivity

-

Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it both a Lewis base and a nucleophile. It will react with acids to form ammonium salts and with electrophiles (e.g., alkyl halides, acyl chlorides) to form tertiary amines and amides, respectively.

-

Primary Alcohol: The hydroxyl group can undergo oxidation to form an aldehyde or carboxylic acid, or participate in esterification and etherification reactions.

-

Aromatic Ring: The 4-methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution at the ortho positions (relative to the methoxy group).

Analytical Characterization

Confirming the identity and purity of a synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is required.

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum will provide a definitive fingerprint.

-

Aromatic Protons: Two doublets in the ~6.8-7.3 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

Methoxy Group: A sharp singlet at ~3.8 ppm (3H).

-

Benzylic CH₂: A singlet at ~3.7 ppm (2H).

-

Ethanol CH₂ groups: Two triplets, one for the -CH₂-N- (~2.8 ppm, 2H) and one for the -CH₂-O- (~3.6 ppm, 2H).

-

N-H and O-H Protons: Broad singlets that are D₂O exchangeable. Their chemical shifts can vary.

-

-

IR Spectroscopy: Infrared analysis confirms the presence of key functional groups.[9]

-

O-H Stretch: A broad peak around 3300-3400 cm⁻¹.

-

N-H Stretch: A moderate, sharp peak around 3300 cm⁻¹, often overlapping with the O-H stretch.

-

C-H Stretches: Aromatic C-H peaks just above 3000 cm⁻¹ and aliphatic C-H peaks just below 3000 cm⁻¹.

-

C-O Stretch: A strong peak in the 1050-1250 cm⁻¹ region.

-

-

Mass Spectrometry: Provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 181.

-

Key Fragment: A prominent peak at m/z = 121, corresponding to the stable 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺), is highly characteristic.

-

Protocol 2: Purity Assessment by HPLC

-

System Preparation: Use a C18 reverse-phase column.

-

Mobile Phase: Prepare a mobile phase of acetonitrile (ACN) and water (both with 0.1% trifluoroacetic acid, TFA).

-

Method: Run a gradient method, for example, starting from 10% ACN and increasing to 90% ACN over 15 minutes.

-

Causality: A gradient elution is effective for separating the relatively polar starting materials and byproducts from the more hydrophobic product. TFA helps to sharpen peaks by ensuring the amine is protonated.

-

-

Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs, typically around 254 nm or 275 nm.

-

Analysis: Inject a prepared solution of the compound (~1 mg/mL in mobile phase). A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak.

Relevance in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry for several reasons:

-

Bioisostere and Scaffold: The amino alcohol motif is present in numerous biologically active molecules, including beta-blockers and other receptor modulators. This compound provides a ready-made fragment for incorporation into larger drug candidates.

-

Intermediate for Chiral Synthesis: The alcohol can be resolved or asymmetrically synthesized to produce chiral intermediates, which is critical in modern drug development where single enantiomers are often required for safety and efficacy.[10]

-

Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group is a common protecting group for the amine. It is stable to many reaction conditions but can be readily removed via oxidative cleavage (e.g., with DDQ or CAN), allowing for selective manipulation of other functional groups in a complex synthesis.

While direct therapeutic applications of this specific molecule are not widely reported, its value is realized as a key intermediate. A search of chemical patent databases reveals its use in the synthesis of more complex structures targeted for various therapeutic areas.[1]

Safety, Handling, and Disposal

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[12]

Conclusion

This compound is a foundational molecule whose utility lies in its structural simplicity and functional group diversity. For the research scientist and drug development professional, it is not merely a catalog chemical but a versatile tool. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical signatures make it a reliable starting point for complex synthetic campaigns. A thorough understanding of its reactivity and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the pursuit of novel chemical entities.

References

- 1. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanol, 2-[[(4-methoxyphenyl)methyl]amino]- [cymitquimica.com]

- 3. 64834-63-5|this compound|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amines: Chemical and Physical Properties [unacademy.com]

- 6. byjus.com [byjus.com]

- 7. This compound | 64834-63-5 [sigmaaldrich.com]

- 8. This compound | 64834-63-5 [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. sds.staples.com [sds.staples.com]

- 12. fishersci.com [fishersci.com]

2-((4-Methoxybenzyl)amino)ethanol safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 2-((4-Methoxybenzyl)amino)ethanol

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for this compound (CAS No: 64834-63-5). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety.

Section 1: Chemical and Physical Identity

This compound is an organic compound whose proper identification is the first step in a robust safety assessment. Its key identifiers and properties are summarized below. Understanding these properties is fundamental to anticipating its behavior under various laboratory conditions.

| Identifier | Value | Source |

| IUPAC Name | 2-[(4-methoxyphenyl)methylamino]ethanol | [1] |

| CAS Number | 64834-63-5 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Synonyms | 2-[(4-methoxybenzyl)amino]ethanol, N-(4-Methoxybenzyl)ethanolamine | [1] |

| Storage Temperature | Room temperature, protected from light, under inert gas (Argon) |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] This classification is based on toxicological data and dictates the necessary precautionary measures for safe handling.

GHS Pictogram:

Signal Word: Warning [2]

GHS Hazard Summary Table

| Classification | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation[1] |

Precautionary Statements (Selected)

A comprehensive list of precautionary statements provides actionable guidance to minimize risk. Key statements include:

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2][3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Section 3: Toxicological Profile

The toxicological profile explains the specific health effects associated with exposure. The primary hazards of this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1]

-

Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2] Ingestion can lead to adverse health effects, and immediate medical attention should be sought.

-

Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[1][2] Prolonged contact should be avoided.

-

Eye Irritation: This chemical is a serious eye irritant.[1][5] Contact can cause significant pain, redness, and potentially severe damage if not addressed promptly with thorough rinsing.[5]

-

Respiratory Irritation: Inhalation of aerosols or vapors may irritate the respiratory tract, leading to coughing and discomfort.[1] Work should be conducted in well-ventilated areas to prevent vapor accumulation.[4]

Section 4: Emergency Procedures and First Aid

A clear, pre-defined emergency response plan is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and first aid kits.

Protocol: Emergency First Aid Response

-

In Case of Eye Contact:

-

In Case of Skin Contact:

-

In Case of Inhalation:

-

In Case of Ingestion:

Visualization: Exposure Event Response Workflow

Caption: Workflow for responding to an exposure event.

Section 5: Safe Handling and Exposure Control

Controlling exposure is the cornerstone of chemical safety. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the hierarchy of controls.

Hierarchy of Controls

-

Engineering Controls: The most effective control measure.

-

Administrative Controls:

-

Training: All personnel must receive documented training on the specific hazards and safe handling procedures for this compound.

-

Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experimental work involving this chemical.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][5] Do not eat, drink, or smoke in areas where chemicals are handled.[2]

-

-

Personal Protective Equipment (PPE): The last line of defense.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][6]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.[2][5]

-

Respiratory Protection: If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

-

Visualization: Hierarchy of Controls for Safe Handling

Caption: The hierarchy of controls for mitigating chemical hazards.

Section 6: Storage and Disposal

Proper storage and waste disposal are critical for preventing accidents and environmental contamination.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][4] The material should be protected from light and stored under an inert atmosphere, such as argon, to maintain purity and stability. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[3] Dispose of the contents and container to an approved hazardous waste treatment plant. Do not allow the product to enter drains.

Section 7: Accidental Release and Fire-Fighting Measures

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear full PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

-

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

-

Hazards from Combustion: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

-

References

- 1. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-((4-Methoxybenzyl)amino)ethanol

Executive Summary

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 2-((4-Methoxybenzyl)amino)ethanol (CAS: 64834-63-5).[1][2] As a key intermediate in organic synthesis and a potential building block in drug discovery, rigorous structural verification is paramount. This document consolidates expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), blending foundational principles with practical, field-proven insights. The protocols described herein are designed to establish a self-validating system for researchers, scientists, and quality control professionals, ensuring the identity, purity, and structural integrity of this versatile secondary amine alcohol.

Introduction: The Molecular Blueprint

This compound, with the molecular formula C₁₀H₁₅NO₂, is a bifunctional molecule featuring a secondary amine, a primary alcohol, and a 4-methoxyphenyl (anisyl) group.[1] Its molecular weight is 181.23 g/mol .[1] The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which, when correctly interpreted, provides a definitive structural confirmation. Understanding this fingerprint is crucial for anyone utilizing this compound in further synthetic transformations or biological assays. This guide will deconstruct the expected spectral output from the three core analytical techniques used in modern organic chemistry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide specific, assignable signals for each unique nucleus in the structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information through chemical shift, signal integration, and multiplicity (splitting pattern). The expected spectrum in a solvent like CDCl₃ would show distinct signals for the aromatic, methoxy, benzylic, and ethanolamine protons. The protons on the N-H and O-H groups are exchangeable and may appear as broad singlets; their chemical shift is highly dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (COSY) |

|---|---|---|---|---|

| Aromatic (H-2', H-6') | ~ 7.25 | Doublet (d) | 2H | H-3'/H-5' |

| Aromatic (H-3', H-5') | ~ 6.88 | Doublet (d) | 2H | H-2'/H-6' |

| Methoxy (-OCH₃) | ~ 3.80 | Singlet (s) | 3H | - |

| Benzylic (-CH₂-Ar) | ~ 3.75 | Singlet (s) | 2H | N-CH₂ |

| N-CH₂- | ~ 2.78 | Triplet (t) | 2H | CH₂-OH, Benzylic-CH₂ |

| -CH₂-OH | ~ 3.65 | Triplet (t) | 2H | N-CH₂ |

| -NH- and -OH | Variable | Broad Singlet (br s) | 2H | - |

Expertise & Experience: The para-substitution on the aromatic ring results in a classic AA'BB' system, which often simplifies to two distinct doublets. The benzylic protons, being adjacent to the nitrogen but with no adjacent protons, are expected to be a singlet. The two methylene groups of the ethanolamine backbone (-N-CH₂-CH₂-OH) will appear as two triplets due to coupling with each other, a characteristic ethyl fragment pattern.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, eight distinct signals are expected: four for the aromatic ring, one for the methoxy group, and three for the aliphatic backbone.

Table 2: Predicted ¹³C NMR Spectral Data

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-4' (Ar-O) | ~ 159.0 | Aromatic carbon attached to electronegative oxygen. |

| C-2'/C-6' (Ar-C) | ~ 129.8 | Aromatic carbons ortho to the methoxy group. |

| C-1' (Ar-C) | ~ 131.5 | Quaternary aromatic carbon attached to the benzylic group. |

| C-3'/C-5' (Ar-C) | ~ 114.0 | Aromatic carbons meta to the methoxy group, shielded by its electron-donating effect. |

| C-Benzylic | ~ 53.5 | Benzylic carbon adjacent to the nitrogen atom. |

| -OCH₃ | ~ 55.2 | Methoxy carbon. |

| N-CH₂- | ~ 51.0 | Aliphatic carbon adjacent to nitrogen. |

| -CH₂-OH | ~ 60.5 | Aliphatic carbon adjacent to the highly electronegative oxygen. |

Trustworthiness: The chemical shifts are predicted based on established principles and data from analogous structures like 4-methoxybenzylamine and ethanolamine.[3][4] The C-O carbon (~60.5 ppm) is significantly downfield from the C-N carbon (~51.0 ppm) due to the greater electronegativity of oxygen compared to nitrogen, a reliable diagnostic feature.[5]

Caption: Expected ¹H-¹H COSY correlations for the molecule.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is dominated by absorptions corresponding to the O-H, N-H, C-H, C-O, and aromatic C=C bonds.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H and N-H Stretch | Alcohol and Secondary Amine |

| 3100 - 3000 | Medium | sp² C-H Stretch | Aromatic Ring |

| 2950 - 2800 | Medium-Strong | sp³ C-H Stretch | Aliphatic CH₂, OCH₃ |

| 1610, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1245 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| 1110 - 1050 | Strong | C-O Stretch | Primary Alcohol |

| 1175 | Medium | C-N Stretch | Secondary Amine |

| 830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |

Authoritative Grounding: The most prominent feature will be a broad, strong absorption in the 3400-3200 cm⁻¹ region. This breadth is a direct result of intermolecular hydrogen bonding involving both the O-H and N-H protons.[6][7] The presence of strong peaks around 1245 cm⁻¹ (aryl C-O) and 1050 cm⁻¹ (alcohol C-O) are confirmatory for the ether and alcohol functionalities, respectively.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 182.1.[8]

Under harder ionization conditions like Electron Ionization (EI), a characteristic fragmentation pattern emerges. The most favorable cleavage is the benzylic C-N bond, which results in the formation of a resonance-stabilized 4-methoxybenzyl cation.

Table 4: Predicted Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 181 | [C₁₀H₁₅NO₂]⁺ | [M]⁺ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | [CH₃O-C₆H₄-CH₂]⁺ | Base Peak, stable 4-methoxybenzyl cation |

| 60 | [C₂H₆NO]⁺ | [HN-CH₂-CH₂-OH]⁺ | Ethanolamine fragment |

| 44 | [C₂H₆N]⁺ | [H₂N=CH-CH₃]⁺ | α-cleavage of the ethanolamine fragment |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ | α-cleavage of the ethanolamine fragment |

Expertise & Experience: The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound (181 Da).[9] The appearance of the m/z 121 ion as the base peak is a highly reliable diagnostic marker for the 4-methoxybenzyl moiety, as this cation is exceptionally stable due to resonance. This is the most telling fragmentation and provides immediate confirmation of one half of the molecule's structure.

Caption: Proposed major fragmentation pathways in EI-MS.

Self-Validating Experimental Protocols

To ensure the generation of high-quality, reliable data, the following protocols are recommended. The key to a self-validating system is consistency in sample preparation and adherence to established instrument parameters.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes particulate matter that can degrade spectral resolution.

-

¹H NMR Parameters (400 MHz):

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters (100 MHz):

-

Pulse Program: Proton-decoupled with NOE (zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans: 1024 or more, until an adequate signal-to-noise ratio is achieved.

-

IR Spectroscopy (ATR)

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Apply a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans are typically sufficient.

-

-

Post-Acquisition: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of methanol and water, with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrument Calibration: Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure mass accuracy.

-

Data Acquisition (Positive Ion Mode):

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable signal for the [M+H]⁺ ion at m/z 182.1.

-

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS. The key diagnostic features are: the characteristic AA'BB' system and aliphatic triplets in the ¹H NMR spectrum; the eight distinct signals in the ¹³C NMR with predictable shifts for the aromatic, ether, and amino alcohol carbons; the broad O-H/N-H stretch in the IR spectrum; and the definitive molecular ion at m/z 181 (or 182 for [M+H]⁺) with a dominant base peak at m/z 121 in the mass spectrum. Adherence to the outlined protocols will ensure the generation of robust and reliable data, providing a solid analytical foundation for any research or development endeavor involving this compound.

References

- 1. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 64834-63-5 [sigmaaldrich.com]

- 3. 4-Methoxybenzylamine(2393-23-9) 13C NMR spectrum [chemicalbook.com]

- 4. 乙醇胺-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol: Identifiers, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-((4-Methoxybenzyl)amino)ethanol. It details the critical identifiers, synonyms, and physicochemical properties necessary for its accurate identification and use in research and development. The document is structured to deliver in-depth, field-proven insights, beginning with its fundamental chemical identity and progressing to its structural and functional characteristics. By consolidating information from authoritative chemical databases, this guide serves as a reliable reference for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Nomenclature

Accurate identification of a chemical compound is foundational to scientific research, ensuring reproducibility and safety. This compound is known by several names and is cataloged under various registry numbers across multiple databases. The primary CAS Number for this compound is 64834-63-5 [1][2][3][4].

A consolidated list of its identifiers is presented below to facilitate unambiguous recognition and cross-referencing between different chemical inventories and publications.

| Identifier Type | Value | Authoritative Source |

| CAS Number | 64834-63-5 | Chemical Abstracts Service[2][3][4] |

| IUPAC Name | 2-[(4-methoxyphenyl)methylamino]ethanol | PubChem[4] |

| Molecular Formula | C10H15NO2 | PubChem, AKSci[2][4] |

| Synonyms | 2-[(4-methoxybenzyl)amino]ethanol, N-(4-Methoxybenzyl)ethanolamine | Sigma-Aldrich, PubChem[3][4] |

| InChI | InChI=1S/C10H15NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3 | PubChem, Sigma-Aldrich[4][5] |

| InChIKey | UBLCRUHXSMDNQZ-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[4][5] |

| Canonical SMILES | COC1=CC=C(C=C1)CNCCO | PubChem[6] |

| MDL Number | MFCD05863671 | AKSci, AstaTech, Inc.[2][5] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, influencing its solubility, reactivity, and stability. Understanding these characteristics is crucial for designing synthetic routes, formulating solutions, and ensuring proper storage.

| Property | Value | Source |

| Molecular Weight | 181.23 g/mol | PubChem, AKSci[2][4] |

| Monoisotopic Mass | 181.110278721 Da | PubChem[4] |

| Physical Form | Pale-yellow to Yellow-brown Solid | AstaTech, Inc.[5] |

| Purity | Typically ≥95% | AKSci[2] |

| Storage Temperature | Room temperature, protected from light, under inert gas (Argon) | Aladdin Scientific |

Molecular Structure and Visualization

The structural arrangement of atoms in this compound is key to its chemical function. It features a secondary amine, a primary alcohol, and a 4-methoxybenzyl group. This combination of a flexible ethanolamine chain and a rigid, substituted aromatic ring makes it a versatile intermediate in organic synthesis[7]. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (O-atoms, N-atom) influences its solubility and interaction with other molecules.

Caption: 2D representation of this compound.

Synthetic Workflow and Applications

As a secondary amine, this compound is a valuable synthetic intermediate. Its structural class, N-benzylethanamines, is relevant in pharmacological research and serves as a building block for more complex molecules[7].

A common synthetic route to this class of compounds is the N-alkylation of an ethanolamine with a substituted benzyl halide. The workflow below illustrates this general principle.

Generalized Synthetic Workflow: N-Alkylation

Caption: Generalized workflow for the synthesis of N-benzylethanamines.

This synthetic versatility allows for its use as a precursor in the creation of compound libraries for biological screening[7]. Structurally related compounds are investigated for various applications, including as agonists for serotonin receptors and in the design of novel therapeutic agents[7].

Safety and Handling